N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, benzofuran, and cyclopentathiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, followed by their coupling with the cyclopentathiophene core. Key steps include:
Formation of Furan and Benzofuran Intermediates: These intermediates are synthesized through various methods, such as Friedel-Crafts acylation and subsequent cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: shares structural similarities with other compounds containing furan, benzofuran, and cyclopentathiophene moieties.
Uniqueness
Structural Complexity: The combination of furan, benzofuran, and cyclopentathiophene in a single molecule is unique and contributes to its distinct properties.
Its unique structure may lead to novel applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H22N2O4S/c1-14-7-8-19-18(10-14)15(13-30-19)11-21(27)26-24-22(17-5-2-6-20(17)31-24)23(28)25-12-16-4-3-9-29-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
RBNOBPPOYWVBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.